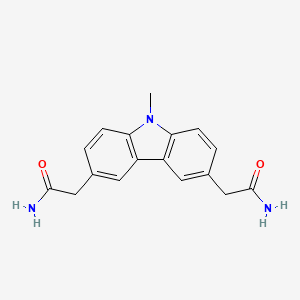
2,2'-(9-methyl-9H-carbazole-3,6-diyl)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(9-methyl-9H-carbazole-3,6-diyl)diacetamide, commonly known as MCDAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MCDAA is a derivative of carbazole, a heterocyclic aromatic compound with a wide range of biological activities.
Mécanisme D'action
The mechanism of action of MCDAA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, MCDAA has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of anti-apoptotic proteins. In viral infections, MCDAA has been shown to inhibit viral replication by targeting viral RNA polymerase and helicase enzymes.
Biochemical and Physiological Effects:
MCDAA has been shown to exhibit a wide range of biochemical and physiological effects, depending on the specific application and dosage. In cancer cells, MCDAA has been shown to induce DNA damage and oxidative stress, leading to cell death. In viral infections, MCDAA has been shown to inhibit viral replication and reduce viral load in infected cells. In organic electronics, MCDAA has been shown to exhibit high hole mobility and good charge transport properties, leading to improved device performance.
Avantages Et Limitations Des Expériences En Laboratoire
MCDAA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, MCDAA also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain applications. Additionally, MCDAA can be toxic at high doses, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on MCDAA. In medicinal chemistry, further studies are needed to elucidate the mechanism of action and optimize the structure-activity relationship of MCDAA derivatives for improved anticancer, antiviral, and antibacterial activities. In materials science, further studies are needed to explore the potential of MCDAA as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, further studies are needed to optimize the device performance of OLEDs and OSCs using MCDAA as a hole-transporting material.
Méthodes De Synthèse
MCDAA can be synthesized through a multi-step process involving the reaction of 9-methylcarbazole with acetic anhydride and acetic acid in the presence of a catalyst. The resulting product is purified through column chromatography to obtain MCDAA in high purity.
Applications De Recherche Scientifique
MCDAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, MCDAA has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, MCDAA has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, MCDAA has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Propriétés
IUPAC Name |
2-[6-(2-amino-2-oxoethyl)-9-methylcarbazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-14-4-2-10(8-16(18)21)6-12(14)13-7-11(9-17(19)22)3-5-15(13)20/h2-7H,8-9H2,1H3,(H2,18,21)(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUHSXRGUODGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(=O)N)C3=C1C=CC(=C3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(9-methyl-9H-carbazole-3,6-diyl)diacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)

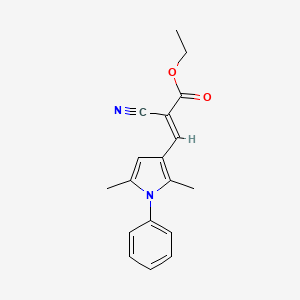
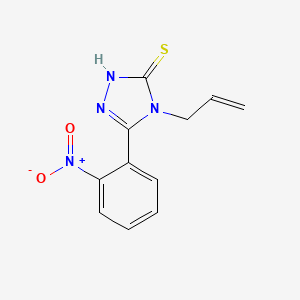

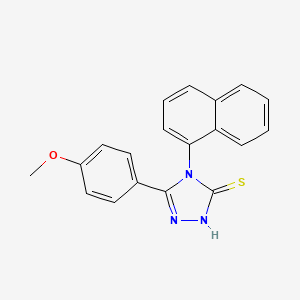
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)


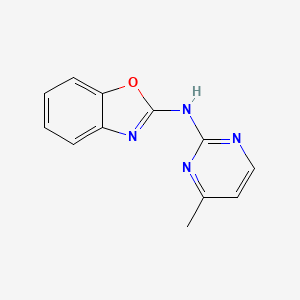

![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)